3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and pharmacological properties .
Preparation Methods
The synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and thiazolidine moieties.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and probe design.
Biology: Exhibits various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with various biological targets. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide include other thiazolidine derivatives. These compounds share the thiazolidine core structure but differ in their substituents, leading to variations in their biological activities and pharmacological properties.
Properties
Molecular Formula |
C23H20FN3O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H20FN3O3S/c24-17-6-7-19-18(13-17)16(14-26-19)8-10-25-21(28)9-11-27-22(29)20(31-23(27)30)12-15-4-2-1-3-5-15/h1-7,12-14,26H,8-11H2,(H,25,28)/b20-12- |
InChI Key |
DOWGZMJVCRFVAL-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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